molecular formula C12H24O2 B1604813 Propyl nonanoate CAS No. 6513-03-7

Propyl nonanoate

Cat. No. B1604813
CAS RN: 6513-03-7
M. Wt: 200.32 g/mol
InChI Key: HCMSDHYNNJTLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl nonanoate, also known as Nonanoic acid, propyl ester, is a chemical compound with the formula C12H24O2 . It has a molecular weight of 200.3178 . It is also known by other names such as n-Propyl nonanoate and propyl nonan-1-oate . It is used as a flavor and fragrance agent and has an fermented type odor .


Molecular Structure Analysis

The molecular structure of Propyl nonanoate consists of 12 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Propyl nonanoate is HCMSDHYNNJTLRW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Propyl nonanoate is a partially soluble organic acid . Its behavior at the air/water interface can be influenced by factors such as pH, salt, and bulk surfactant concentrations . Molecular dynamics simulations suggest that nonanoic acid is less acidic at the surface compared to in the bulk solution .

Safety And Hazards

Propyl nonanoate is a flammable liquid and vapor and can be harmful if inhaled . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . It should not be released into the environment .

Future Directions

The partitioning of medium-chain fatty acid surfactants such as nonanoic acid (NA) between the bulk phase and the air/water interface is of interest to a number of fields including marine and atmospheric chemistry . Future research could focus on understanding the behavior of these molecules, the contributions of various relevant chemical equilibria, and the impact of pH, salt, and bulk surfactant concentrations .

properties

CAS RN

6513-03-7

Product Name

Propyl nonanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

propyl nonanoate

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h3-11H2,1-2H3

InChI Key

HCMSDHYNNJTLRW-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCCC

Canonical SMILES

CCCCCCCCC(=O)OCCC

Other CAS RN

6513-03-7

Pictograms

Irritant

Origin of Product

United States

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